molecular formula C14H19ClN6 B1402583 (6-Methyl-2-piperidin-3-yl-pyrimidin-4-yl)-pyrazin-2-yl-amine hydrochloride CAS No. 1361118-63-9

(6-Methyl-2-piperidin-3-yl-pyrimidin-4-yl)-pyrazin-2-yl-amine hydrochloride

Cat. No.: B1402583
CAS No.: 1361118-63-9
M. Wt: 306.79 g/mol
InChI Key: BTSBWQQAUNLQQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Methyl-2-piperidin-3-yl-pyrimidin-4-yl)-pyrazin-2-yl-amine hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperidine ring, a pyrimidine ring, and a pyrazine ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methyl-2-piperidin-3-yl-pyrimidin-4-yl)-pyrazin-2-yl-amine hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the piperidine, pyrimidine, and pyrazine intermediates, which are then coupled through a series of condensation and substitution reactions. The final product is obtained by treating the amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Key factors include maintaining precise temperature control, optimizing reaction times, and ensuring the purity of reagents.

Chemical Reactions Analysis

Types of Reactions

(6-Methyl-2-piperidin-3-yl-pyrimidin-4-yl)-pyrazin-2-yl-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

(6-Methyl-2-piperidin-3-yl-pyrimidin-4-yl)-pyrazin-2-yl-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6-Methyl-2-piperidin-3-yl-pyrimidin-4-yl)-pyrazin-2-yl-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

  • (6-Methyl-2-piperidin-3-yl-pyrimidin-4-yl)-pyridin-2-yl-amine hydrochloride
  • (6-Methyl-2-piperidin-3-yl-pyrimidin-4-yl)-pyrimidin-2-yl-amine hydrochloride

Uniqueness

(6-Methyl-2-piperidin-3-yl-pyrimidin-4-yl)-pyrazin-2-yl-amine hydrochloride is unique due to its specific combination of piperidine, pyrimidine, and pyrazine rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

6-methyl-2-piperidin-3-yl-N-pyrazin-2-ylpyrimidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6.ClH/c1-10-7-12(19-13-9-16-5-6-17-13)20-14(18-10)11-3-2-4-15-8-11;/h5-7,9,11,15H,2-4,8H2,1H3,(H,17,18,19,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTSBWQQAUNLQQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CCCNC2)NC3=NC=CN=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-Methyl-2-piperidin-3-yl-pyrimidin-4-yl)-pyrazin-2-yl-amine hydrochloride
Reactant of Route 2
(6-Methyl-2-piperidin-3-yl-pyrimidin-4-yl)-pyrazin-2-yl-amine hydrochloride
Reactant of Route 3
(6-Methyl-2-piperidin-3-yl-pyrimidin-4-yl)-pyrazin-2-yl-amine hydrochloride
Reactant of Route 4
(6-Methyl-2-piperidin-3-yl-pyrimidin-4-yl)-pyrazin-2-yl-amine hydrochloride
Reactant of Route 5
(6-Methyl-2-piperidin-3-yl-pyrimidin-4-yl)-pyrazin-2-yl-amine hydrochloride
Reactant of Route 6
(6-Methyl-2-piperidin-3-yl-pyrimidin-4-yl)-pyrazin-2-yl-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.